molecular formula C21H20ClN3O4S B2547413 N-[2-(4-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-55-9

N-[2-(4-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Cat. No. B2547413
CAS RN: 688054-55-9
M. Wt: 445.92
InChI Key: SJAVFZCZGRCDKB-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

A foundational aspect of research on this compound involves its synthesis and the exploration of its chemical reactivity. Studies have demonstrated various synthetic routes to create complex heterocyclic structures, highlighting the compound's versatility and potential as a scaffold for further chemical modifications. For instance, research on the synthesis of related quinazoline derivatives shows innovative methods to construct these compounds, offering insights into their chemical properties and reactivity under different conditions (Chern et al., 1988). Such studies are crucial for understanding the fundamental chemistry that underpins the development of new compounds with potential scientific and therapeutic applications.

Potential Biological Applications

The exploration of biological applications is another significant area of research for compounds like "N-[2-(4-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide." Research into related compounds has shown a variety of biological activities, including antimicrobial and antitumor properties, which suggest potential applications in developing new therapeutic agents. For example, studies on similar quinazoline derivatives have identified compounds with high anti-monoamine oxidase and antitumor activity, indicating the potential for these compounds to be developed into new treatments for diseases (Markosyan et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide involves the reaction of 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid with 2-(4-chlorophenyl)ethylamine, followed by the addition of butanoyl chloride to form the final product.", "Starting Materials": [ "4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid", "2-(4-chlorophenyl)ethylamine", "butanoyl chloride" ], "Reaction": [ "Step 1: 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid is reacted with 2-(4-chlorophenyl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate N-[2-(4-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid.", "Step 2: Butanoyl chloride is added to the intermediate in the presence of a base such as triethylamine to form the final product N-[2-(4-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide." ] }

CAS RN

688054-55-9

Product Name

N-[2-(4-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Molecular Formula

C21H20ClN3O4S

Molecular Weight

445.92

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

InChI

InChI=1S/C21H20ClN3O4S/c22-14-5-3-13(4-6-14)7-8-23-19(26)2-1-9-25-20(27)15-10-17-18(29-12-28-17)11-16(15)24-21(25)30/h3-6,10-11H,1-2,7-9,12H2,(H,23,26)(H,24,30)

InChI Key

SJAVFZCZGRCDKB-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCCC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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